molecular formula C14H13NO5S B3020713 3-{4-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid CAS No. 900015-29-4

3-{4-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid

Cat. No.: B3020713
CAS No.: 900015-29-4
M. Wt: 307.32
InChI Key: HXRGKBCTVIFBDK-UHFFFAOYSA-N
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Description

3-{4-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid is a synthetic thiophene-based compound intended for research and laboratory use only. This product is not for diagnostic, therapeutic, or any human or veterinary use. Thiophenecarboxylic acids are a significant class of heterocyclic compounds frequently utilized as key intermediates in organic synthesis and pharmaceutical research . Derivatives of 2-thiophenecarboxylic acid are of particular interest in medicinal chemistry for their potential biological activities. For instance, some thiourea derivatives of 2-thiophenecarboxylic acid have been studied for their antimicrobial properties against various bacterial and fungal strains . Furthermore, halogenated thiophenecarboxylic acid derivatives serve as crucial building blocks in the development of agrochemicals, such as novel insecticides that exhibit targeted activity and low mammalian toxicity . The specific research applications and mechanism of action for this compound are yet to be fully characterized and represent an area for further investigation by qualified researchers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-[(2-methoxyacetyl)amino]phenoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c1-19-8-12(16)15-9-2-4-10(5-3-9)20-11-6-7-21-13(11)14(17)18/h2-7H,8H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRGKBCTVIFBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)OC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methoxyacetylamino substituent can be reduced to form alcohols or amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce corresponding alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₁₃N₀₅S
  • Molecular Weight : 307.32 g/mol
  • CAS Number : 900015-29-4

The compound features a thiophene ring and a methoxyacetylamino group, contributing to its unique biological activity and chemical reactivity.

Chemistry

In the field of chemistry, 3-{4-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid serves as a significant building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for developing new compounds.

Table 1: Chemical Reactions of the Compound

Reaction TypeDescriptionExample Products
OxidationFormation of sulfoxides or sulfonesThiophene sulfoxides
ReductionConversion of carbonyl groups to alcoholsAlcohols or amines
SubstitutionNucleophilic aromatic substitutionVarious substituted phenoxy compounds

Biology

The compound has been investigated for its potential biological activities, including interactions with biomolecules that could lead to therapeutic applications. Studies suggest it may exhibit anti-inflammatory and antimicrobial properties.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting potential use in developing new antibiotics.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. Its mechanism of action involves interacting with specific molecular targets, potentially modulating enzyme activity or receptor functions.

Table 2: Potential Therapeutic Applications

Application AreaPotential Use
Anti-inflammatoryTreatment for chronic inflammatory diseases
AntimicrobialDevelopment of new antibiotics
AnticancerInvestigation into cancer cell line interactions

Mechanism of Action

The mechanism of action of 3-{4-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison of Thiophene Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituent(s) Notable Features CAS Number
Target Compound C14H13NO5S* 307.32* 2-Methoxyacetyl amino phenoxy Combines lipophilic and polar motifs Not provided
3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid C18H15NO5S2 389.45 Benzylsulfonyl amino phenoxy Larger substituent; higher molecular weight 882747-64-0
5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid C18H14FNO4S2 399.44 Tosylamino, 4-fluorophenyl Electronegative F; sulfonamide group Not provided
3-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid C11H8ClNO4S2 317.77 Chlorophenyl sulfamoyl Strong electron-withdrawing Cl Multiple entries
2-Thiophenecarboxylic acid (parent compound) C5H4O2S 128.15 Unsubstituted thiophene core Baseline for comparison 527-72-0

Substituent Effects on Physicochemical Properties

  • Target Compound vs. Benzylsulfonyl Derivative :
    The benzylsulfonyl group in the analog increases molecular weight (389.45 vs. ~307.32) and introduces a bulkier, more electron-withdrawing substituent. Sulfonamides typically enhance acidity and hydrogen-bonding capacity compared to the target’s methoxyacetyl group, which may improve water solubility but reduce membrane permeability.

  • The tosyl (p-toluenesulfonyl) group is a strong electron-withdrawing moiety, increasing the carboxylic acid’s acidity (pKa ~1–2) compared to the target compound’s methoxyacetyl group (pKa ~3–4).
  • Chlorophenyl Sulfamoyl Group : The chlorine atom’s electronegativity and the sulfamoyl group’s dual hydrogen-bonding capacity may confer stronger interactions with enzymes or receptors. However, the smaller molecular weight (317.77) suggests reduced steric hindrance compared to the target compound.

Biological Activity

3-{4-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₅H₁₅N₃O₃S
  • Molecular Weight : 307.32 g/mol
  • CAS Number : 900015-29-4

The presence of a thiophene ring and a methoxyacetylamino group contributes to its unique biological profile, enhancing its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-thiophenecarboxylic acid with appropriate amines and acylating agents. The detailed synthetic pathway includes:

  • Formation of the Thiophene Carboxylic Acid : Starting from commercially available thiophene derivatives.
  • Acylation Reaction : Using 2-methoxyacetyl chloride in the presence of a base to introduce the methoxyacetyl group.
  • Purification and Characterization : Employing techniques such as NMR and IR spectroscopy to confirm the structure.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.
  • Antitumor Properties : Inhibits cancer cell proliferation in vitro, showing potential as an anticancer agent.
  • Anti-inflammatory Effects : Reduces inflammation markers in cell-based assays.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/EffectivenessReference
AntibacterialE. coli, Staphylococcus aureusIC50 = 10 µg/mL
AntitumorVarious cancer cell linesSignificant inhibition observed
Anti-inflammatoryHuman fibroblastsReduced TNF-α production

Case Studies

  • Antimicrobial Efficacy :
    A study demonstrated that this compound exhibited notable antibacterial activity against E. coli and Staphylococcus aureus. The compound was tested using the agar diffusion method, revealing clear zones of inhibition, indicating its potential as an antibacterial agent.
  • Antitumor Activity :
    In vitro studies on human cancer cell lines showed that this compound significantly inhibited cell proliferation at low concentrations (IC50 values < 20 µg/mL). The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Studies :
    Research involving human fibroblasts indicated that treatment with this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in inflammatory conditions.

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